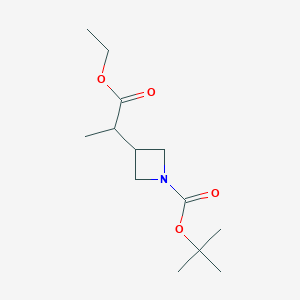
2-Amino-3-methoxypropan-1-ol hydrochloride
Vue d'ensemble
Description
“2-Amino-3-methoxypropan-1-ol hydrochloride” is an organic compound with the CAS Number: 333743-96-7 . It has a molecular weight of 141.6 and its IUPAC name is this compound . It appears as a colorless to white to yellow liquid or semi-solid or solid .
Synthesis Analysis
The synthesis pathway for “this compound” involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions. The details of the synthesis method are not available in the search results.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H11NO2.ClH/c1-7-3-4 (5)2-6;/h4,6H,2-3,5H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular formula of C4H12ClNO2 .
Applications De Recherche Scientifique
Synthesis and Antimalarial Activity
2-Amino-3-methoxypropan-1-ol hydrochloride and its derivatives have been synthesized and evaluated for their potential antimalarial activity. Researchers have explored the creation of various compounds, including 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles, to test against strains of Plasmodium falciparum. Some compounds displayed moderate antiplasmodial activity, indicating the potential of these chemicals in antimalarial research (D’hooghe et al., 2011).
Uterine Relaxant Activity
Another significant application lies in the field of uterine relaxant activity. Compounds synthesized from racemic 1-(4-hydroxyphenyl)-2-aminopropan-1-ol hydrochloride were tested in vitro on isolated rat uterus and in vivo in pregnant rats. These compounds showed potent uterine relaxant activity, indicating their potential use in delaying labor (Viswanathan & Chaudhari, 2006).
Catalytic Amination
In the field of chemical synthesis, this compound has been utilized in catalytic amination studies. Research on the amination of 1-methoxy-2-propanol over silica supported nickel catalysts has shown the ability to produce significant yields of desired products. This research is crucial for understanding the catalytic processes involving similar compounds (Bassili & Baiker, 1990).
Polarographic Behavior Study
The compound has been studied for its complexation behavior with copper, providing insights into its potential application in water treatment and other industrial processes. This research helps in understanding the interaction of such chemicals with metal ions (Kumbhar et al., 1990).
Pharmacokinetics Study
In pharmacology, there has been research into the pharmacokinetics of aminopropan-2-ol derivatives, providing insights into their absorption and bioavailability in biological systems. This is crucial for drug development and understanding the systemic effects of such compounds (Walczak, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
2-amino-3-methoxypropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.ClH/c1-7-3-4(5)2-6;/h4,6H,2-3,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPVWKZBILGKCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333743-96-7 | |
| Record name | 2-amino-3-methoxypropan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1379293.png)



![Tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1379298.png)


![[(3-Bromobutyl)sulfanyl]benzene](/img/structure/B1379303.png)

![2-Bromobenzo[d]thiazol-4-ol](/img/structure/B1379309.png)
![4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B1379310.png)



